molecular formula C6H14O2<br>CH3CH2OCH2CH2OCH2CH3<br>C6H14O2 B108276 1,2-Diethoxyethane CAS No. 629-14-1

1,2-Diethoxyethane

Cat. No.: B108276
CAS No.: 629-14-1
M. Wt: 118.17 g/mol
InChI Key: LZDKZFUFMNSQCJ-UHFFFAOYSA-N
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Description

1,2-Diethoxyethane: is an organic compound with the molecular formula C6H14O2 . It is also known by other names such as ethylene glycol diethyl ether and diethyl cellosolve . This compound is a colorless liquid that is slightly soluble in water and miscible with many organic solvents. It is commonly used as a solvent in various chemical reactions and industrial applications due to its ability to dissolve a wide range of substances .

Mechanism of Action

Target of Action

1,2-Diethoxyethane, also known as Ethylene glycol diethyl ether , is an organic compound that is primarily used as a solvent in various chemical reactions . The primary targets of this compound are the reactants in these chemical reactions, where it acts as a medium facilitating the interaction between reactants .

Mode of Action

As a solvent, this compound interacts with its targets (the reactants) by dissolving them, thereby increasing the rate of reaction by bringing the reactants closer together at a molecular level . This results in an increased frequency of collisions between reactant molecules, leading to a higher reaction rate .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the nature of the chemical reaction it is facilitating. Instead, it provides an environment that allows the reactants to interact more efficiently .

Pharmacokinetics

As a solvent, it is likely to have high absorption and distribution rates due to its ability to dissolve in water, ethanol, and hydrocarbon solvents .

Result of Action

The result of this compound’s action is the facilitation of chemical reactions. By acting as a solvent, it allows reactants to interact more efficiently, leading to a higher reaction rate .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solvent properties can be affected by temperature and pressure . Moreover, it should be stored in a cool place, away from heat sources and open flames, as it has a low flash point and is highly flammable .

Biochemical Analysis

Biochemical Properties

It is known that it can dissolve ethyl cellulose, polyvinyl acetate, polystyrene, and polymethyl methacrylate This suggests that 1,2-Diethoxyethane may interact with various biomolecules, potentially influencing their structure and function

Cellular Effects

It is known that this compound can influence cell function by interacting with various biomolecules It may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to interact with various biomolecules, potentially influencing their structure and function These interactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling point of 123.5°C and a melting point of -74°C This suggests that it is stable under normal laboratory conditions

Dosage Effects in Animal Models

It is known that this compound has a LD50 of 2,440 mg/kg in guinea pigs and 4,390 mg/kg in rats This suggests that high doses of this compound may have toxic or adverse effects

Metabolic Pathways

It is known that this compound can dissolve various biomolecules , suggesting that it may be involved in various metabolic pathways

Transport and Distribution

It is known that this compound can dissolve various biomolecules , suggesting that it may be transported and distributed within cells and tissues via interaction with these biomolecules

Subcellular Localization

Given its ability to dissolve various biomolecules , it may be localized to specific compartments or organelles within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diethoxyethane can be synthesized through the reaction of ethylene glycol with ethanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The product is then purified through distillation to obtain pure this compound .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification reactions but on a larger scale. The process involves continuous feeding of ethylene glycol and ethanol into a reactor with an acid catalyst. The reaction mixture is then subjected to fractional distillation to separate and purify the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diethoxyethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Diethoxyethane is widely used in scientific research due to its versatile properties:

    Chemistry: It is used as a solvent in organic synthesis, particularly in reactions involving and .

    Biology: It is employed in the extraction and purification of biological molecules.

    Medicine: It is used as a solvent in the formulation of pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and coatings.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific balance of solubility and reactivity. Its ethyl groups provide a different steric and electronic environment compared to similar compounds, making it suitable for specific reactions and applications .

Properties

IUPAC Name

1,2-diethoxyethane
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InChI

InChI=1S/C6H14O2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3
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InChI Key

LZDKZFUFMNSQCJ-UHFFFAOYSA-N
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Canonical SMILES

CCOCCOCC
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Molecular Formula

C6H14O2, Array
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Related CAS

53609-62-4
Record name Poly(oxy-1,2-ethanediyl), α-ethyl-ω-ethoxy-
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DSSTOX Substance ID

DTXSID5025285
Record name Ethylene glycol diethyl ether
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Molecular Weight

118.17 g/mol
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Physical Description

Ethylene glycol diethyl ether appears as a clear colorless liquid with a faint ether-like odor. Flash point 95 °F. Less dense than water and insoluble in water. Vapors heavier than air., Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

250.5 °F at 760 mmHg (NTP, 1992), 121.4 °C
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Flash Point

95 °F (NTP, 1992), 95 °F (35 °C) (OPEN CUP), 35 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOLUBILITY IN WATER 2%; SOL IN OILS, Very soluble in acetone, benzene, ethyl ether, ethanol, In water, 8.37X10+4 mg/L at 25 °C, Solubility in water: moderate
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Density

0.8484 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8484 g/cu m at 20 °C, Bulk density: 7 lb/gal at 20 °C, Relative density (water = 1): 0.85
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Vapor Density

4.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.07 (Air = 1), Relative vapor density (air = 1): 4.07
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Vapor Pressure

20 mmHg at 58.5 °F ; 40 mmHg at 85.5 °F (NTP, 1992), 9.4 [mmHg], 3.37 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2
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Color/Form

Colorless liquid

CAS No.

629-14-1
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Melting Point

-101 °F (NTP, 1992), -74 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Diethoxyethane
Reactant of Route 2
Reactant of Route 2
1,2-Diethoxyethane
Reactant of Route 3
Reactant of Route 3
1,2-Diethoxyethane
Reactant of Route 4
Reactant of Route 4
1,2-Diethoxyethane
Reactant of Route 5
1,2-Diethoxyethane
Reactant of Route 6
Reactant of Route 6
1,2-Diethoxyethane

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